molecular formula C7H11N3O3S B6630936 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine

2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine

Cat. No. B6630936
M. Wt: 217.25 g/mol
InChI Key: TVADIBHDVZNKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine is a chemical compound that has gained attention in scientific research due to its potential as a versatile building block for the synthesis of various bioactive molecules. This compound has a unique structure that makes it an attractive starting material for the development of new drugs, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine depends on the specific bioactive molecule that is synthesized from it. For example, GSK-3 inhibitors that are synthesized from 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine have been shown to inhibit the activity of GSK-3 by binding to its ATP-binding site. PKC inhibitors that are synthesized from 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine have been shown to inhibit the activity of PKC by binding to its catalytic domain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine depend on the specific bioactive molecule that is synthesized from it. For example, GSK-3 inhibitors that are synthesized from 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine have been shown to improve cognitive function in animal models of Alzheimer's disease and bipolar disorder. PKC inhibitors that are synthesized from 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine have been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine as a building block for the synthesis of bioactive molecules is its unique structure, which can lead to the development of novel compounds with improved activity and selectivity. Additionally, the synthesis of 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine has been optimized to improve the yield and purity of the final product. One limitation of using 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine is that it may not be suitable for the synthesis of certain bioactive molecules due to its chemical reactivity and potential toxicity.

Future Directions

There are several future directions for the use of 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine in scientific research. One direction is the synthesis of new GSK-3 inhibitors for the treatment of neurological disorders. Another direction is the synthesis of new PKC inhibitors for the treatment of cancer. Additionally, the use of 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine as a building block for the synthesis of materials with novel properties, such as luminescent and conducting materials, is an area of research that has potential for future development.
In conclusion, 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine is a promising compound for scientific research due to its potential as a versatile building block for the synthesis of various bioactive molecules. Its unique structure, optimized synthesis method, and potential for the development of new drugs, agrochemicals, and materials make it an attractive target for future research.

Synthesis Methods

The synthesis of 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine has been reported in the literature. One of the methods involves the reaction of 1-methyl-4-nitroimidazole with sodium hydride, followed by the addition of ethyl glyoxylate and sodium methoxide. The resulting compound is then treated with sulfur dioxide and triethylamine to yield the desired product. This method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine has been used as a building block for the synthesis of various bioactive molecules. For example, it has been used in the synthesis of inhibitors of glycogen synthase kinase-3 (GSK-3), which is a potential therapeutic target for the treatment of Alzheimer's disease, bipolar disorder, and other neurological disorders. It has also been used in the synthesis of inhibitors of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Additionally, 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.

properties

IUPAC Name

2-(1-methylimidazol-4-yl)sulfonyl-1,2-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3S/c1-9-5-7(8-6-9)14(11,12)10-3-2-4-13-10/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVADIBHDVZNKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine

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